N-Butyl-1,3-dithiolan-2-imine
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Overview
Description
N-Butyl-1,3-dithiolan-2-imine is a heterocyclic compound containing sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-1,3-dithiolan-2-imine typically involves the reaction of N-alkyl-1,3-oxathiolan-2-imines with potassium thiocyanate. This reaction is carried out under the Ritter conditions, which involve the use of alcohols as solvents . Another method involves the cyclization of 1,2-hydroxythiocyanates with N-substituted 1,3-oxathiolan-2-imines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of readily available starting materials and efficient catalytic processes to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-1,3-dithiolan-2-imine undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO₄, OsO₄, and other oxidizing agents.
Reduction: NaBH₄, LiAlH₄, and other reducing agents.
Substitution: Alkyl halides and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding amines .
Scientific Research Applications
N-Butyl-1,3-dithiolan-2-imine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfur-containing structure.
Medicine: Explored for its antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of N-Butyl-1,3-dithiolan-2-imine involves its interaction with various molecular targets and pathways. The compound’s sulfur and nitrogen atoms play a crucial role in its reactivity and ability to form stable complexes with metal ions and other molecules . This interaction can inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiolane: A related compound with similar chemical properties but lacking the imine group.
1,3-Dithiane: Another sulfur-containing heterocycle with different reactivity due to the presence of two sulfur atoms in a six-membered ring.
N-Alkyl-1,3-oxathiolan-2-imine: A precursor in the synthesis of N-Butyl-1,3-dithiolan-2-imine.
Uniqueness
This compound is unique due to its specific combination of sulfur and nitrogen atoms within a five-membered ring structure. This configuration imparts distinct chemical reactivity and potential for diverse applications in various fields .
Properties
CAS No. |
113204-71-0 |
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Molecular Formula |
C7H13NS2 |
Molecular Weight |
175.3 g/mol |
IUPAC Name |
N-butyl-1,3-dithiolan-2-imine |
InChI |
InChI=1S/C7H13NS2/c1-2-3-4-8-7-9-5-6-10-7/h2-6H2,1H3 |
InChI Key |
PNUFPFIPSASUFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN=C1SCCS1 |
Origin of Product |
United States |
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